REACTION_CXSMILES
|
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|
|
Name
|
minoxidil tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|
|
Name
|
minoxidil tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|
|
Name
|
minoxidil tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |